molecular formula C16H17N5O3 B10927305 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10927305
M. Wt: 327.34 g/mol
InChI Key: HJEYBPOMESRRLA-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that combines a pyrazole ring with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1,3-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole rings. This can be achieved through various coupling reactions, such as amidation, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid, while nucleophilic substitution can use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole and oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a candidate for developing new antibiotics.

Medicine

In medicine, this compound is being investigated for its anti-inflammatory and anticancer properties. It has been found to inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation, making it a promising lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its heterocyclic structure makes it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX) in the inflammatory pathway, reducing the production of pro-inflammatory mediators. In cancer, it may interfere with signaling pathways that regulate cell growth and apoptosis, such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a different position of the methoxy group.

    N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a chlorine substituent instead of a methoxy group.

Uniqueness

The uniqueness of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the pyrazole and oxadiazole rings provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H17N5O3/c1-10-12(9-21(2)19-10)8-17-15(22)16-18-14(20-24-16)11-5-4-6-13(7-11)23-3/h4-7,9H,8H2,1-3H3,(H,17,22)

InChI Key

HJEYBPOMESRRLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=NC(=NO2)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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